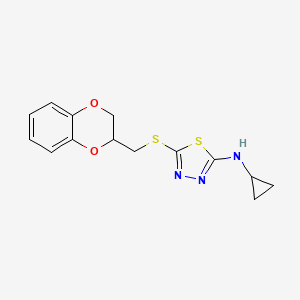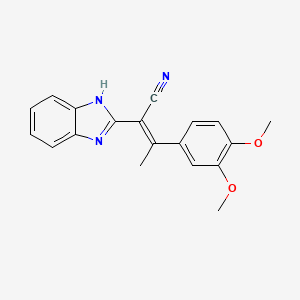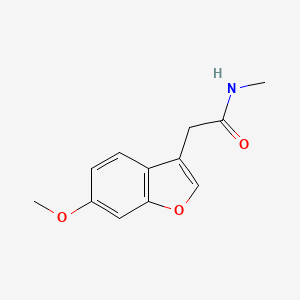![molecular formula C15H12N2O3 B7455179 2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7455179.png)
2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione, also known as MIPO, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of pro-inflammatory cytokines, reduce oxidative stress, and regulate the expression of various genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species, inhibit the activity of various enzymes involved in inflammation, and regulate the expression of various genes involved in cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione has several advantages for use in laboratory experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for studying intracellular signaling pathways. However, one limitation of 2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving 2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the molecular mechanisms underlying 2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione's therapeutic effects and to optimize its pharmacological properties for clinical use.
Métodos De Síntesis
2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione can be synthesized through a multi-step process involving the reaction between 1-methylpyrrole-2-carboxylic acid and phthalic anhydride. The resulting product is then subjected to various purification techniques to obtain 2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione in its pure form.
Aplicaciones Científicas De Investigación
2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione has been extensively studied for its potential therapeutic applications in various scientific fields. It has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties. 2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione has also been shown to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-[2-(1-methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-16-8-4-7-12(16)13(18)9-17-14(19)10-5-2-3-6-11(10)15(17)20/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBVNRHZHAHTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-pyridin-2-ylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7455096.png)

![3-[2-(2-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7455101.png)
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B7455103.png)



![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide](/img/structure/B7455152.png)
![3-[(2-Methoxyphenyl)methyl]-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7455160.png)
![2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylpropanenitrile](/img/structure/B7455167.png)
![4-[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylethoxy]benzonitrile](/img/structure/B7455174.png)
![N-[2-(azepan-1-yl)acetyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7455182.png)
![N-[1-(1-benzofuran-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7455185.png)
